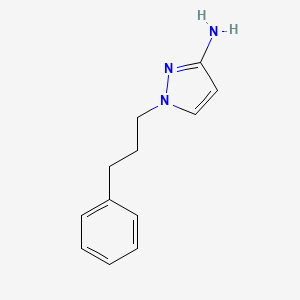

1-(3-Phenylpropyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylpropyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-12-8-10-15(14-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCPJYPZMFQVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Profiles and Mechanistic Studies of 1 3 Phenylpropyl 1h Pyrazol 3 Amine Analogs

Broad Spectrum Biological Activities Associated with Pyrazole (B372694) and Aminopyrazole Scaffolds in Research

The pyrazole ring system is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and its ability to interact with a wide array of biological targets. mdpi.commdpi.com Pyrazole-containing molecules are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and selective enzyme inhibition. mdpi.comnih.gov The versatility of the pyrazole nucleus is enhanced by the functionalization with an amino group, creating aminopyrazoles (APs), which are considered highly useful frameworks in drug discovery. nih.gov The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5 position—gives rise to distinct classes of compounds (3-APs, 4-APs, and 5-APs) with differentiated biological profiles. nih.gov

Aminopyrazoles, in particular, serve as advantageous ligands for various enzymes and receptors. nih.gov For instance, the 3-aminopyrazole (B16455) scaffold is a key component in numerous kinase inhibitors, where the nitrogen atoms of the core structure often form a critical hydrogen bond triad (B1167595) with the hinge region of the kinase's ATP-binding pocket. acs.orgnih.gov This interaction is fundamental to their inhibitory mechanism. Research has demonstrated that diversely substituted pyrazoles are significant biological agents, leading to extensive investigation into this chemical class. nih.govbenthamdirect.com The broad applicability of these scaffolds is underscored by their presence in clinically approved drugs targeting inflammation, cancer, and obesity, confirming the pharmacological value of the heterocycle. nih.gov

Enzyme Inhibition Studies in In Vitro Systems

The pyrazole and aminopyrazole scaffolds are central to the design of numerous enzyme inhibitors, with extensive in vitro research dedicated to elucidating their structure-activity relationships (SAR) and mechanisms of action against various enzymatic targets.

The pyrazole framework is a cornerstone in the development of protein kinase inhibitors (PKIs), which are critical in oncology and the treatment of neurodegenerative diseases. mdpi.comnih.gov The scaffold's ability to be readily modified allows for the fine-tuning of potency and selectivity against specific kinases. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): As a potential treatment for Parkinson's disease, selective inhibition of LRRK2 is a significant therapeutic goal. researchgate.netnih.gov Researchers have successfully used aminopyrazoles as bioisosteres for aniline (B41778) groups to develop novel series of LRRK2 inhibitors. nih.govnih.gov In one such effort, optimization led to the identification of compound 18 (GNE-7915) , a highly potent and brain-penetrant aminopyrazole LRRK2 inhibitor. nih.govnih.gov This compound addressed liabilities of previous inhibitors, such as poor solubility. nih.govnih.gov Further work on this scaffold led to the development of GNE-0877 (11) and GNE-9605 (20) , which showed high potency and selectivity for LRRK2 with Kᵢ values of 2.1 nM and 2.0 nM, respectively. acs.org Initial screening of aminopyrazole isomers showed that 4-amino-linked pyrazoles generally demonstrated better potency for LRRK2 compared to 3- or 5-amino-linked versions. acs.org

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. youtube.com The 3-aminopyrazole scaffold has been extensively utilized to develop CDK inhibitors. acs.orgacs.org The nitrogen atoms of the aminopyrazole core are pivotal, forming a triad of hydrogen bonds with the hinge region residues of CDKs. nih.gov High-throughput screening and subsequent optimization identified PNU-292137 (41) as a potent CDK2 inhibitor with good in vivo bioavailability. acs.org Further lead optimization to improve solubility and reduce plasma protein binding led to compound 13 , which inhibited CDK2/cyclin A with a Kᵢ of 31 nM and showed submicromolar antiproliferative activity against various tumor cell lines. acs.org Another study identified aminopyrazole analog 24 as a potent and selective CDK2/5 inhibitor. nih.govnih.gov

Aurora Kinase: Aurora kinases are essential for the regulation of mitosis, making them attractive cancer targets. capes.gov.br The pyrazole template has been important in designing both selective and pan-Aurora kinase inhibitors. mdpi.com AT9283, a multitargeted inhibitor built from a pyrazole-benzimidazole fragment, shows potent activity against Aurora A (IC₅₀ ≈ 3 nM) and Aurora B (IC₅₀ ≈ 3 nM). capes.gov.br A separate study focused on designing novel pyrazole analogues as specific Aurora-A kinase inhibitors. nih.gov This work led to compounds 5h and 5e , which were found to inhibit Aurora-A kinase with IC₅₀ values of 0.78 µM and 1.12 µM, respectively, outperforming the reference drug alisertib. nih.gov

| Compound/Analog | Target Kinase | Potency (IC₅₀ / Kᵢ) | Citation(s) |

| 18 (GNE-7915) | LRRK2 | Potent inhibitor (specific value not stated) | nih.gov, nih.gov |

| GNE-0877 (11) | LRRK2 | Kᵢ = 2.1 nM | acs.org |

| GNE-9605 (20) | LRRK2 | Kᵢ = 2.0 nM | acs.org |

| 16b | GSK3β | IC₅₀ = 3.1 nM | nih.gov |

| 10 | GSK3β | IC₅₀ = 1.76 µM | nih.gov |

| AT7519 | GSK3β | IC₅₀ = 89 nM | nih.gov |

| PNU-292137 (41) | CDK2 | Potent inhibitor (IC₅₀ < 100 nM) | acs.org |

| 13 | CDK2/cyclin A | Kᵢ = 31 nM | acs.org |

| 24 | CDK2/CDK5 | Selective inhibitor (specific value not stated) | nih.gov, nih.gov |

| AT9283 | Aurora A/B | IC₅₀ ≈ 3 nM | capes.gov.br |

| 5h | Aurora A | IC₅₀ = 0.78 µM | nih.gov |

| 5e | Aurora A | IC₅₀ = 1.12 µM | nih.gov |

Research into pyrazole-based compounds has also extended to the inhibition of phospholipases, enzymes involved in lipid signaling and inflammation. A structure-based virtual screening of an in-house fragment collection led to the discovery of a potent pyrazole-containing fragment hit for group X secreted phospholipase A2 (sPLA2X). Subsequent expansion of this fragment resulted in compounds with improved potency, validating the potential of this chemical series for further development. Another study investigated a series of indole-containing isoxazole (B147169) derivatives, which can be considered structural relatives of pyrazoles, as sPLA₂ inhibitors. nih.gov Among these, compound 24 demonstrated in vitro sPLA₂ inhibitory activity with an IC₅₀ value of 10.23 μM. nih.gov

| Compound/Analog | Target Enzyme | Potency (IC₅₀) | Citation(s) |

| Pyrazole fragment | sPLA2X | Potent fragment hit (specific value not stated) | |

| 24 (Indole-isoxazole) | sPLA₂ | 10.23 μM | nih.gov |

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, and there are currently no clinically approved inhibitors for them. nih.govnih.gov While research has focused on various inhibitor scaffolds like those based on phosphonates and biphenyl (B1667301) tetrazoles, specific studies detailing pyrazole or aminopyrazole analogs as direct MBL inhibitors are less prominent in the provided context. nih.govpdbj.org The primary challenge is designing molecules that can effectively counteract these resistance enzymes. nih.gov The development of MBL inhibitors is a critical strategy to preserve the efficacy of existing antibiotics. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that regulate neurotransmitter levels, and their inhibition is a therapeutic strategy for neuropsychiatric disorders like depression. nih.govbenthamdirect.com Pyrazole and its dihydro derivative, pyrazoline, have been extensively investigated as scaffolds for MAO inhibitors. nih.govbenthamdirect.combenthamdirect.com These structures can be viewed as cyclic hydrazine (B178648) moieties, a class of compounds historically used as MAO inhibitors. benthamdirect.com

A study on halogenated pyrazolines found that substitutions on the phenyl ring at the C5 position of the pyrazoline core led to potent and selective MAO-B inhibition. mdpi.com Compound EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) showed the highest potency against MAO-B with an IC₅₀ of 0.063 µM and was a reversible, competitive inhibitor with a Kᵢ value of 0.034 µM. mdpi.com This compound also demonstrated high selectivity for MAO-B over MAO-A, with a selectivity index of 133. mdpi.com The research highlighted that a fluorine substituent was more effective for MAO-B inhibition than chlorine or bromine. mdpi.com

| Compound/Analog | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Selectivity Index (MAO-B/MAO-A) | Citation(s) |

| EH7 | MAO-B | IC₅₀ = 0.063 µM; Kᵢ = 0.034 µM | 133.0 | mdpi.com |

| EH6 | MAO-B | Potent inhibitor (IC₅₀ not specified) | > 55.8 | mdpi.com |

| EH8 | MAO-B | Potent inhibitor (IC₅₀ not specified) | - | mdpi.com |

| EH7 | MAO-A | IC₅₀ = 8.38 µM | - | mdpi.com |

| EH8 | MAO-A | IC₅₀ = 4.31 µM | - | mdpi.com |

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govmdpi.com Research into sulfenylated 5-aminopyrazoles has identified them as potential dual inhibitors of both AChE and BuChE. nih.gov In one study, a compound with a dichlorophenyl-substituted pyrazole amine (3d ) was particularly effective against BuChE, with an IC₅₀ of 0.575 µM, while showing lower potency against AChE (IC₅₀ = 3.905 µM). nih.gov Another analog, 3b , was also found to be an effective inhibitor of Aβ₁₋₄₂ aggregation, another key pathological feature of Alzheimer's disease. nih.gov These findings suggest that the aminopyrazole scaffold can be tailored to achieve potent and sometimes selective inhibition of cholinesterases. nih.gov

| Compound/Analog | Target Enzyme | Potency (IC₅₀) | Citation(s) |

| 3d | BuChE | 0.575 µM | nih.gov |

| 3d | AChE | 3.905 µM | nih.gov |

| 3b | AChE/BuChE | Effective inhibitor (specific value not stated) | nih.gov |

Receptor Modulation Investigations in Preclinical Models

The interaction of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine analogs with various receptor systems has been a subject of preclinical research. These studies aim to elucidate the specific binding affinities and functional effects of these compounds, which can inform their potential as therapeutic agents.

Calcium-Sensing Receptor Agonism Research

Research into the development of orally bioavailable type II calcimimetic agents has identified certain pyrazole derivatives as potent agonists of the human calcium-sensing receptor (CaSR). nih.govnih.gov These agents are of interest for the treatment of secondary hyperparathyroidism. Studies have focused on ring-constrained analogs of the known calcimimetic R-568, leading to the discovery of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines. nih.govnih.gov

One particular pyrazole compound, designated as pyrazole 15 in a study, demonstrated efficacy in a rat in vivo pharmacodynamic model. nih.gov The structure-activity relationships of various substituted heterocycles have been explored to understand their effects on the CaSR. nih.govnih.gov While direct studies on this compound are not extensively documented in this context, the research on related pyrazole scaffolds provides a foundation for understanding how this class of compounds can interact with and modulate the CaSR. nih.govnih.gov

Adenosine (B11128) Receptor Antagonism Studies

Analogs of this compound have been investigated for their potential as adenosine receptor antagonists. The adenosine receptors, particularly the A2A subtype, are involved in various physiological processes in the central nervous system and other organs. nih.gov A non-xanthine derivative of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, specifically 5-Amino-7-(3-(4-methoxy)phenylpropyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, has been identified as a selective and potent antagonist for the A2A receptors. nih.gov This compound, abbreviated as [11C]SCH442416, shares the phenylpropyl moiety with the subject compound, suggesting that this structural feature may be important for activity at adenosine receptors. nih.gov

Furthermore, a series of 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives have been identified as highly potent and selective human A2B adenosine receptor antagonists. nih.gov This highlights the versatility of the pyrazole scaffold in targeting different subtypes of adenosine receptors.

GABA-A Receptor Interactions in Related Scaffolds

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the brain and a target for various clinically important drugs. nih.govnih.gov Research has shown that certain aryl pyrazole derivatives can modulate the function of GABA-A receptors. nih.gov These compounds can act as either positive or negative allosteric modulators, influencing the flow of chloride ions through the receptor channel. nih.govnih.gov

For instance, some flexible aryl pyrazoles have been found to potentiate GABA-evoked currents, while more constrained structures can act as antagonists. nih.gov The activity of these pyrazole derivatives at the GABA-A receptor appears to be dependent on their specific molecular structure. nih.gov While direct studies on this compound are limited, the findings on related pyrazole scaffolds suggest that this class of compounds has the potential to interact with GABA-A receptors. nih.govnih.gov Further investigations into 3,8-disubstituted pyrazolo[1,5-a]quinazolines have also demonstrated their role as GABA-A receptor modulators. biointerfaceresearch.com

Anti-proliferative and Apoptosis Induction Research in Cellular Models

Numerous studies have highlighted the potential of pyrazole derivatives as anti-proliferative and pro-apoptotic agents in various cancer cell lines. nih.govmdpi.comresearchgate.net These compounds have been shown to inhibit cancer cell growth and induce programmed cell death through various mechanisms. nih.govrsc.org

Mechanisms of Cell Cycle Arrest

One of the key mechanisms by which pyrazole derivatives exert their anti-proliferative effects is through the induction of cell cycle arrest. nih.govrsc.orgmdpi.comnih.gov This prevents cancer cells from progressing through the different phases of the cell cycle, ultimately inhibiting their division and proliferation.

Different pyrazole analogs have been shown to arrest the cell cycle at various phases:

G0/G1 Phase: A pyrazole derivative of usnic acid was found to induce cell cycle arrest in the G0/G1 phase in pancreatic cancer cells. rsc.org Similarly, another pyrazole compound, designated as compound 4, caused significant cell cycle arrest at the G1 phase in HCT-116 cell lines. mdpi.com

S Phase: The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was shown to induce cell cycle arrest in the S phase in triple-negative breast cancer cells (MDA-MB-468). nih.gov

G2/M Phase: A novel pyrazole derivative, PTA-1, was found to arrest cells in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.gov

| Compound/Analog | Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| Pyrazole derivative of usnic acid | Pancreatic cancer cells | G0/G1 | rsc.org |

| Compound 4 (pyrazole derivative) | HCT-116 | G1 | mdpi.com |

| 3f (1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 | S | nih.gov |

| PTA-1 (pyrazole derivative) | MDA-MB-231 | G2/M | nih.gov |

Modulation of Mitochondrial Membrane Potential

A critical event in the induction of apoptosis by many anti-cancer agents is the disruption of the mitochondrial membrane potential (MMP). Several studies have demonstrated that pyrazole derivatives can induce apoptosis by causing a depolarization or collapse of the MMP. nih.govrsc.org This event is often a point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria.

For example, a study on pyrazole-based analogs reported that the induction of apoptosis was associated with the depolarization of the mitochondrial membrane potential. nih.gov Another investigation into 1,3-diphenyl-1H-pyrazole derivatives found that these compounds led to the collapse of the mitochondrial membrane potential in breast cancer cells. rsc.org This disruption of mitochondrial function is a key aspect of the apoptotic mechanism of these pyrazole analogs.

| Compound Class | Effect on Mitochondrial Membrane Potential | Reference |

|---|---|---|

| Pyrazole-based analogs | Depolarization | nih.gov |

| 1,3-diphenyl-1H-pyrazole derivatives | Collapse | rsc.org |

Induction of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a significant biological activity exhibited by certain analogs of this compound. Research has shown that pyrazole derivatives can induce dose- and time-dependent cytotoxicity in cancer cells through the production of ROS. nih.gov For instance, a study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated their ability to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.gov

The mechanism involves a marked increase in intracellular ROS levels, which subsequently activates apoptotic pathways. nih.gov In one case, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (referred to as 3f) was identified as a potent inducer of apoptosis. nih.gov The pro-apoptotic effect was directly linked to an elevation in ROS production and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov This suggests that the induction of oxidative stress is a key mechanism through which these pyrazole analogs exert their anticancer effects. nih.gov The use of fluorescent probes like DCFH-DA has been instrumental in quantifying this increase in ROS levels within the cells following treatment with pyrazole derivatives. nih.gov

Anti-inflammatory Research in Preclinical In Vivo Models

Analogs of this compound have been extensively investigated for their anti-inflammatory potential in various preclinical in vivo models. A common model used to assess acute inflammation is the carrageenan-induced rat paw edema assay. nih.govmdpi.commdpi.com In this model, the administration of pyrazole derivatives has been shown to significantly reduce paw swelling, indicating potent anti-inflammatory effects. nih.govnih.gov

For example, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were all found to be potent anti-inflammatory agents in the carrageenan-induced edema model. nih.gov Similarly, certain 5-aminopyrazole derivatives exhibited superior edema inhibition compared to the standard drug Celecoxib (B62257). mdpi.com Specifically, one analog showed an edema inhibition of 91.11%, while Celecoxib showed 86.66%. mdpi.com Another study on pyrazoline derivatives also identified compounds that potently inhibited carrageenan-induced paw edema. mdpi.com These findings from in vivo studies underscore the potential of the pyrazole scaffold as a basis for developing new anti-inflammatory drugs. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular, Antiviral)

The pyrazole nucleus is a versatile scaffold that has given rise to numerous analogs with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. nih.govmdpi.com Research has demonstrated that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.commdpi.com

Studies have identified pyrazole-thiazole hybrids as particularly potent antimicrobial agents. mdpi.comnih.gov For instance, certain pyrazole derivatives tethered to a thiazole (B1198619) ring have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/ml. nih.gov The substitution pattern on the pyrazole and associated rings plays a crucial role in determining the potency and spectrum of antimicrobial activity. mdpi.com Some pyrazole-triazole hybrids have also been reported to be potent growth inhibitors of Micrococcus luteus and moderately active against Salmonella typhi. nih.gov

The antifungal activity of pyrazole analogs has also been documented. In one study, pyrazole-clubbed thiazole compounds showed a strong inhibitory effect against Candida albicans, with MIC values as low as 5 μg/mL. nih.gov The development of pyrazole-based compounds continues to be a promising area for discovering new antimicrobial agents to combat resistant pathogens. nih.gov

| Compound Type | Microorganism | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| Thiazolo-pyrazole derivatives | MRSA | 4 | nih.gov |

| Pyrazolyl triazole intermediate | Micrococcus luteus | 3.9 | nih.gov |

| Pyrazole-clubbed thiazole (Compound 12) | Candida albicans | 5 | nih.gov |

| Pyrazole-clubbed thiazole (Compound 13) | Candida albicans | 5 | nih.gov |

| Pyrazole-clubbed thiazole (Compound 8) | Candida albicans | 10 | nih.gov |

| Pyrazole-clubbed thiazole (Compound 12) | MRSA | 10 | nih.gov |

| Pyrazole-clubbed thiazole (Compound 19) | Bacillus subtilis | 5 | nih.gov |

Antioxidant Activity Studies

Analogs of this compound have demonstrated significant antioxidant properties in various in vitro assays. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay. nih.govnih.gov Pyrazole derivatives have shown the ability to effectively scavenge free radicals, with some compounds exhibiting activity comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.gov

The antioxidant activity of the pyrazole scaffold is sometimes attributed to the presence of an NH proton in the pyrazole ring. nih.gov Studies on different series of pyrazole derivatives, including 3-(2-naphthyl)-1-phenyl-1H-pyrazole and pyrazole-containing thiazoles, have confirmed their potential as radical scavengers. nih.govnih.gov In addition to the DPPH assay, antioxidant potential has also been assessed through nitric oxide (NO) and superoxide (B77818) scavenging assays. nih.gov The ability of these compounds to mitigate oxidative stress suggests their therapeutic potential for conditions where free radical damage is implicated. nih.gov

Investigation of Specific Molecular Mechanisms of Action (MOA) for this compound Analogs

Molecular Docking and Binding Site Analysis

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound analogs with various protein targets, providing insights into their mechanism of action at a molecular level. These computational studies help to predict the interactions between the small molecule ligands and the amino acid residues within the active site of a target protein. nih.govresearchgate.net

Pyrazole derivatives have been docked into the active sites of several protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov For example, docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives with Aurora-A kinase have revealed the probable binding model. nih.gov Similarly, various pyrazole derivatives have been docked with targets like VEGFR-2, Aurora A, and CDK2, showing that the ligands fit deeply within the binding pocket and form significant hydrogen bonds and hydrophobic interactions with key residues. nih.govresearchgate.net

In a study involving aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, docking of the most active compound showed three hydrogen bonds with crucial active site residues, including CYS133 in the key hinge region, mimicking the binding of ATP. mdpi.com These interactions are considered critical for the inhibitory activity of the compounds. mdpi.com The docking results, which include binding energy calculations, help to rationalize the observed biological activities and guide the design of new, more potent inhibitors. nih.govnih.gov

| Compound/Analog Type | Protein Target | Key Finding (e.g., Binding Energy, Key Interaction) | Reference |

|---|---|---|---|

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e) | Aurora-A kinase | Positioned into the active site to determine probable binding model. | nih.gov |

| 1H-Pyrazole derivative (1b) | VEGFR-2 (2QU5) | Minimum binding energy of -10.09 kJ/mol. | nih.gov |

| 1H-Pyrazole derivative (1d) | Aurora A (2W1G) | Minimum binding energy of -8.57 kJ/mol. | nih.gov |

| 1H-Pyrazole derivative (2b) | CDK2 (2VTO) | Minimum binding energy of -10.35 kJ/mol. | nih.gov |

| Aminopyrimidinyl pyrazole analog (Compound 17) | PLK1 (3FC2) | Docking score of -12.04; H-bonds with CYS133. | mdpi.com |

| Pyrazolyl thiazolone | COX-2 | Hydrogen bonding and arene-stacked interactions with binding site pockets. | mdpi.com |

Enzyme Kinetic Studies in Biochemical Assays

Enzyme kinetic studies using biochemical assays are crucial for quantifying the inhibitory potency of this compound analogs against specific enzyme targets. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of a compound's effectiveness in inhibiting an enzyme's function.

Analogs of this compound have been evaluated against several enzymes implicated in inflammation and cancer. For instance, pyrazolyl thiazolone derivatives have been tested for their inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 15-lipoxygenase (15-LOX). nih.gov Some of these compounds displayed potent COX-2 inhibitory activities, with IC₅₀ values comparable to the selective COX-2 inhibitor celecoxib. nih.gov

In the context of anticancer research, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been shown to be significant inhibitors of Aurora-A kinase, with one compound exhibiting an IC₅₀ value of 0.16 μM. nih.gov Other studies have identified 5-aminopyrazole derivatives as highly selective inhibitors of p38 MAP kinase and potent inhibitors of COX-2, with some analogs showing greater potency and selectivity than celecoxib in in vitro assays. mdpi.com These enzyme kinetic data are vital for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery.

| Compound/Analog Type | Enzyme Target | Inhibitory Concentration (IC₅₀, µM) | Reference |

|---|---|---|---|

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e) | Aurora-A Kinase | 0.16 | nih.gov |

| Pyrazolyl thiazolone | COX-2 | 0.09 - 0.14 | nih.gov |

| Pyrazolyl thiazolone | 15-LOX | 1.96 - 3.52 | nih.gov |

| 5-Aminopyrazole (35a) | COX-2 | 0.55 | mdpi.com |

| 5-Aminopyrazole (35b) | COX-2 | 0.61 | mdpi.com |

| Pyrazoline (2g) | Lipoxygenase | 80 | mdpi.com |

Cell-Based Functional Assays for Target Engagement

To ascertain whether the binding of this compound analogs to their intended molecular targets translates into a functional cellular response, researchers employ a variety of cell-based assays. These assays are crucial for confirming target engagement within the complex environment of a living cell and for quantifying the potency of the compounds.

One of the primary techniques utilized is the NanoBRET™ cellular target engagement assay. nih.gov This method provides a quantitative measure of compound binding to a specific protein target in live cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescent energy transfer probe that reversibly binds to the protein. The displacement of the probe by a test compound leads to a decrease in the BRET signal, allowing for the determination of cellular potency.

In studies involving N-(1H-pyrazol-3-yl)pyrimidin-4-amine analogs, which share the core 3-aminopyrazole scaffold, the NanoBRET assay has been instrumental in confirming engagement with target kinases such as Cyclin-Dependent Kinase 16 (CDK16). nih.gov For instance, a lead structure, N-(1H-pyrazol-3-yl)pyrimidin-4-amine, demonstrated a high cellular potency with an EC50 value of 18.0 nM against CDK16. nih.gov Further structure-activity relationship (SAR) studies on its analogs revealed varying degrees of target engagement. Analogs featuring a cyclopropyl (B3062369) moiety on the pyrazole ring, for example, exhibited excellent cellular activity with EC50 values ranging from 33.0 to 124.0 nM. nih.gov Conversely, the introduction of different substituents on the pyrimidine (B1678525) ring generally resulted in less potent inhibitors. nih.gov

The table below summarizes the cellular target engagement data for selected 3-aminopyrazole analogs against CDK16, as determined by the NanoBRET assay.

Table 1: Cellular Target Engagement of 3-Aminopyrazole Analogs against CDK16

| Compound ID | Description | Cellular EC50 (nM) for CDK16 nih.gov |

| Lead Structure 1 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core | 18.0 |

| Analog Series 11a-f | Cyclopropyl moiety on pyrazole ring | 33.0 - 124.0 |

| Analog Series 21c, 21e, 21h, 21i | Methyl ester at the pyrazole | 107.0 - 391.0 |

Another powerful method for verifying target engagement across the entire proteome is the Cellular Thermal Shift Assay (CETSA). nih.gov This technique is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature. By heating intact cells treated with a compound to various temperatures and then analyzing the remaining soluble protein fraction, one can identify which proteins have been stabilized by the compound.

Proteome-wide CETSA experiments performed on analogs of N-(1H-pyrazol-3-yl)pyrimidin-4-amine confirmed the engagement with CDK16 in a cellular context. nih.gov The results showed a distinct stabilization of CDK16, as well as the off-target kinase GSK3, by the selected compounds, which correlated well with initial biophysical screening data. nih.gov

Gene Expression and Protein Level Analysis in Cellular Systems

Following the confirmation of target engagement, it is essential to investigate the downstream cellular consequences of inhibiting the target protein. This is often achieved by analyzing changes in gene expression and protein levels, which can elucidate the compound's mechanism of action and its impact on cellular pathways.

For analogs of this compound that target cell cycle kinases like CDK16, a key downstream effect is the alteration of cell cycle progression. nih.gov The Fluorescence Ubiquitination Cell Cycle Indicator (FUCCI) assay is a sophisticated method used to visualize cell cycle phases in living cells. This system uses fluorescently tagged proteins that are specifically degraded at different stages of the cell cycle, allowing for real-time monitoring of a compound's effect on cell cycle distribution.

Studies on a potent and selective 3-aminopyrazole-based CDK16 inhibitor, compound 43d, revealed a significant impact on the cell cycle. nih.gov The FUCCI assay demonstrated that treatment with this analog induced a G2/M phase cell cycle arrest in a dose-dependent manner. nih.gov This finding is consistent with the known role of CDK16 in cell cycle regulation and indicates that the compound's engagement with its target effectively disrupts this process, leading to a halt in cell division.

Furthermore, the inhibition of a target kinase is expected to affect the phosphorylation status of its downstream substrates. Western blotting is a standard technique used to measure the levels of specific proteins and their post-translational modifications, such as phosphorylation. In the context of pyrazole-based kinase inhibitors, western blot analysis can confirm that the inhibitor not only binds to its target but also blocks its enzymatic activity within the cell. For example, inhibition of kinases in the Akt pathway by pyrazole-based compounds has been shown to decrease the phosphorylation level of downstream substrates like GSK3β. nih.gov This type of analysis provides direct evidence of the functional consequence of target inhibition at the protein level.

The table below summarizes the observed effects of a representative 3-aminopyrazole analog on cellular processes.

Table 2: Functional Cellular Effects of a Representative 3-Aminopyrazole Analog (Compound 43d)

| Assay | Cellular System | Observed Effect nih.gov |

| FUCCI Cell Cycle Assay | Cancer Cell Line | G2/M phase cell cycle arrest |

| Viability Assessment | Cancer Cell Line | Dose-dependent decrease in cell count |

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Key Structural Features Dictating Biological Activity

The pyrazole (B372694) core is a versatile scaffold in medicinal chemistry, and the substitution pattern on this five-membered ring is a critical determinant of biological activity. researchgate.netnih.govmdpi.comnih.govmdpi.com The arrangement of substituents influences the molecule's electronic properties, conformation, and ability to interact with biological targets. mdpi.com

The position of the amino group on the pyrazole ring is particularly significant. Aminopyrazoles (APs) are categorized based on the location of the amino group at the C3, C4, or C5 position, with each class exhibiting distinct biological profiles. nih.gov 3-Aminopyrazoles (3-APs), the class to which the titular compound belongs, are widely reported as anticancer and anti-inflammatory agents. mdpi.comglobalresearchonline.net In contrast, 4-aminopyrazoles are noted for their analgesic and anti-inflammatory properties, while 5-aminopyrazoles are often investigated as kinase inhibitors. nih.govmdpi.com

Substitutions at other positions of the pyrazole ring also modulate activity. For instance, in some series of pyrazole derivatives, the presence of bulky aromatic rings at the C4 position has been associated with antitumor and anti-inflammatory activities, particularly when the N1 position is unsubstituted. mdpi.com The introduction of a trifluoromethyl group at the C5 position in certain 4-aminopyrazoles has been identified as a key feature for developing new pharmacologically active compounds. mdpi.com Computational studies have also highlighted how substituents on the pyrazole ring can influence tautomeric equilibria, which in turn affects the molecule's interaction with its biological target. mdpi.com

| Amino Group Position | Associated Biological Activities | Reference |

|---|---|---|

| C3-Aminopyrazole | Anticancer, Anti-inflammatory | mdpi.comglobalresearchonline.net |

| C4-Aminopyrazole | Analgesic, Anti-inflammatory | nih.govmdpi.com |

| C5-Aminopyrazole | Kinase inhibition, Anticancer, Antibacterial | nih.gov |

The length and flexibility of the alkyl chain connecting the phenyl ring to the pyrazole nitrogen are critical for optimizing biological activity. nih.gov Studies on related N-alkylated compounds have shown that varying the number of carbon atoms in this linker can significantly impact binding affinity for biological targets. For instance, in a series of cannabimimetic indoles, an alkyl chain length of at least three carbons was necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov A further increase in chain length to a heptyl group led to a marked decrease in binding affinity. nih.gov This suggests that there is an optimal "length" for this linker to ensure the correct positioning of the terminal phenyl ring within the target's binding pocket. The flexibility of the propyl chain in 1-(3-phenylpropyl)-1H-pyrazol-3-amine allows it to adopt various conformations, potentially enabling it to adapt to the topology of different binding sites.

Modifications to the terminal phenyl ring of the N1-substituent can fine-tune the biological activity of pyrazole derivatives. Introducing various substituents (e.g., chloro, methoxy, methyl) at the ortho, meta, or para positions can alter the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity. For example, in one study of pyrazole-naphthalene derivatives, a 4-ethoxy substitution on the phenyl ring resulted in a five-fold increase in anticancer activity against MCF-7 breast cancer cells compared to the parent compound. mdpi.com In another series of 5-aminopyrazoles, meta substitution on a C3-phenyl ring was found to be crucial for potent activity against Leishmania donovani, while ortho and para substitutions resulted in a loss of activity. nih.gov These findings underscore the sensitivity of biological targets to the substitution pattern on appended aromatic rings.

| Modification | Observed Effect on Biological Activity | Compound Series | Reference |

|---|---|---|---|

| Varying N1-alkyl chain length | Optimal activity with 3-6 carbons; decreased activity with longer chains. | Cannabimimetic indoles | nih.gov |

| 4-Ethoxy substitution on phenyl ring | 5-fold increase in anticancer activity. | Pyrazole-naphthalene derivatives | mdpi.com |

| Meta-substitution on C3-phenyl ring | Enhanced anti-leishmanial activity. | 5-Aminopyrazoles | nih.gov |

| Ortho/Para-substitution on C3-phenyl ring | Loss of anti-leishmanial activity. | 5-Aminopyrazoles | nih.gov |

The amino group at the C3 position is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. nih.gov Its presence and substitution status can dramatically influence the compound's biological activity.

The primary amino group (-NH2) at the C3 position is often essential for activity, as it can act as a hydrogen bond donor. nih.gov In some cases, substitution of this amino group leads to a decrease or complete loss of activity. For example, in a study of 4-aminopyrazoles with antioxidant properties, the N-unsubstituted analogs showed good activity, whereas their N-substituted counterparts were either inactive or significantly less active. nih.gov

However, in other contexts, substitution of the amino group can be beneficial. Acylation or alkylation of the amino group can modify the compound's physicochemical properties, such as solubility and lipophilicity, and can also introduce new interaction points with the target. For instance, the conversion of a primary amino group to a thiourea (B124793) moiety in a series of 3-aminopyrazoles resulted in compounds with potent activity against Staphylococcus aureus. mdpi.com Similarly, replacing the free amino group with an amide has been a successful strategy in developing certain kinase inhibitors. mdpi.com The choice between a free or substituted amino group is therefore highly dependent on the specific biological target and the desired pharmacological effect.

| Amino Group Status | General Impact on Activity | Example | Reference |

|---|---|---|---|

| Free Amino Group (-NH2) | Often crucial for activity, acting as a hydrogen bond donor. | N-unsubstituted 4-aminopyrazoles showed good antioxidant properties. | nih.gov |

| Substituted Amino Group | Can enhance or decrease activity depending on the target and substituent. | Conversion to a thiourea moiety in 3-aminopyrazoles led to potent antibacterial activity. | mdpi.com |

Significance of the C3-Amino Group

Role of Hydrogen Bonding Potential in Receptor/Enzyme Interactions

The molecular structure of this compound features key functional groups that dictate its hydrogen bonding potential, a critical factor in its interaction with biological targets like receptors and enzymes. The primary amine (-NH2) at the 3-position of the pyrazole ring is a significant hydrogen bond donor. Additionally, the nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.

The ability of the pyrazole scaffold to engage in hydrogen bonding is crucial for its binding to the ATP-binding site of various kinases, a common target for pyrazole-based inhibitors. matrix-fine-chemicals.comwikipedia.org For instance, in studies of pyrazole derivatives targeting protein kinases, the pyrazole core often forms hydrogen bonds with the hinge region residues of the kinase. nih.govnih.gov The N-H of the amine group and the pyrazole ring nitrogens can interact with amino acid residues such as aspartate, asparagine, and the backbone carbonyls of the protein, thereby anchoring the ligand in the binding pocket. sigmaaldrich.com The phenylpropyl group, while primarily contributing to hydrophobic interactions, can also have its orientation influenced by the hydrogen bonds formed by the pyrazole core.

Table 1: Potential Hydrogen Bond Interactions for this compound

| Functional Group on Ligand | Potential Role | Potential Interacting Residues in a Protein |

| 3-Amino (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine, Threonine, Backbone Carbonyl Oxygen |

| Pyrazole Ring Nitrogen (N2) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

| Pyrazole Ring Nitrogen (N1-H, in tautomeric form) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine, Threonine, Backbone Carbonyl Oxygen |

Note: This table is illustrative and shows potential interactions based on the chemical structure of the compound and general knowledge of protein-ligand interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net Although a specific QSAR model for this compound has not been published, the methodologies are broadly applied to pyrazole derivatives to guide the design of more potent molecules. nih.govnih.gov

2D-QSAR methods correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. For a series of pyrazole derivatives, a 2D-QSAR study would involve compiling a dataset of analogues with varying substituents on the phenyl ring or the propyl chain, along with their measured biological activities (e.g., IC50 values).

A typical 2D-QSAR equation might look like: pIC50 = c0 + c1(logP) + c2(Molar Refractivity) + c3*(Topological_Descriptor)

This equation helps in understanding how properties like hydrophobicity and molecular size contribute to the activity of the compounds. For pyrazole-containing compounds, descriptors related to their electronic and steric properties are often found to be significant. mdpi.com

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by considering the 3D arrangement of the molecules. These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules. bldpharm.comnih.gov

For a series of analogues of this compound, a 3D-QSAR study would generate contour maps. These maps highlight regions where modifications to the molecule could enhance or diminish its biological activity. For example, a CoMFA steric contour map might show a green-colored region near the phenyl ring, indicating that bulkier substituents in that area could increase activity. Conversely, a yellow region would suggest that smaller groups are preferred. CoMSIA provides additional insights into hydrophobic and hydrogen-bonding fields, which are particularly relevant for the amine and pyrazole moieties. nih.gov

Table 2: Illustrative Statistical Parameters for a Hypothetical 3D-QSAR Model of Pyrazole Derivatives

| Parameter | CoMFA | CoMSIA | Description |

| q² (cross-validated r²) | 0.699 | 0.794 | Indicates the predictive ability of the model. A value > 0.5 is considered good. bldpharm.com |

| r² (non-cross-validated r²) | 0.883 | 0.937 | Represents the goodness of fit of the model to the training set data. bldpharm.com |

| Predictive r² | 0.754 | 0.815 | Measures the predictive power of the model on an external test set. bldpharm.com |

| Field Contributions | Steric: 55%, Electrostatic: 45% | Steric: 30%, Electrostatic: 25%, Hydrophobic: 25%, H-bond Donor: 20% | Shows the relative importance of different fields in explaining the activity. |

Note: The values in this table are based on a published study on benzodipyrazoles and are for illustrative purposes only. bldpharm.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to visualize and understand the behavior of a molecule at an atomic level, particularly its interaction with a biological target. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov For this compound, docking studies would be performed against a specific protein target. The process involves placing the 3D structure of the compound into the binding site of the protein and calculating a docking score, which estimates the binding affinity. researchgate.net

Docking studies on similar pyrazole derivatives have shown that the pyrazole ring often orients itself to form key hydrogen bonds with the protein's active site, while the phenylpropyl group occupies a hydrophobic pocket. sigmaaldrich.commdpi.com The results can reveal crucial amino acid interactions and provide a rationale for the observed structure-activity relationships. bldpharm.com

Table 3: Hypothetical Docking Results for this compound against a Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A lower value indicates a more favorable binding affinity. |

| Key Hydrogen Bonds | ASP145, GLU92 | The 3-amino group and pyrazole nitrogen form hydrogen bonds with these acidic residues. |

| Key Hydrophobic Interactions | LEU25, VAL33, ILE85 | The phenyl and propyl moieties interact with these nonpolar residues. |

Note: This table is a hypothetical representation of docking results and does not reflect actual experimental data.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. researchgate.net An MD simulation of this compound bound to a protein would track the movements and interactions of all atoms in the system. This allows for an analysis of the stability of the binding pose predicted by docking, the flexibility of different parts of the molecule, and the role of water molecules in the binding site.

Computational Evaluation of Chemical Reactivity and Intermolecular Interactions

Computational chemistry provides profound insights into the intrinsic properties of a molecule, such as its reactivity and how it interacts with other molecules. Techniques like Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential (ESP) mapping, and Noncovalent Interaction (NCI) analysis are used to predict a compound's behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. numberanalytics.com

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

Small HOMO-LUMO gap: Suggests the molecule is more polarizable and has higher chemical reactivity, as the energy cost for electronic excitation is lower. numberanalytics.com

For this compound, the HOMO is expected to have significant contributions from the electron-rich pyrazole ring and the lone pair on the 3-amine group. The LUMO would likely be distributed across the aromatic phenyl and pyrazole rings. Computational studies on similar pyrazole derivatives have determined the energies and compositions of these orbitals. researchgate.net

Table 1: Representative FMO Analysis Data for a Substituted Pyrazole Scaffold This table presents illustrative data based on analyses of similar pyrazole structures to demonstrate the principles of FMO analysis.

| Orbital | Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |

|---|---|---|---|

| HOMO-1 | -6.98 | Phenyl Ring (π-orbitals) | Secondary site for electrophilic attack |

| HOMO | -6.15 | Pyrazole Ring (N atoms), Amine Group (N atom) | Primary site of electron donation (nucleophilicity) |

| LUMO | -1.23 | Pyrazole Ring (C=N bond), Phenyl Ring (π-orbitals) | Primary site of electron acceptance (electrophilicity) |

| LUMO+1 | -0.89 | Phenyl Ring (π-orbitals) | Secondary site for nucleophilic attack |

| ΔE (LUMO-HOMO) | 4.92 | N/A | Indicates moderate chemical reactivity and stability |

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the total electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for understanding a molecule's size, shape, and charge distribution, which collectively govern its intermolecular interactions. libretexts.orgproteopedia.org The colors on an ESP map denote different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and favored by electrophiles.

Blue: Regions of most positive electrostatic potential, which are electron-poor and favored by nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the ESP map would reveal specific charge-related features. The most negative potential (red) would be concentrated around the electronegative nitrogen atoms of the pyrazole ring and the exocyclic amine group, which possess lone pairs of electrons. researchgate.net These regions are prime sites for hydrogen bonding and interactions with electrophilic species. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the amine group (N-H), making them acidic and capable of acting as hydrogen bond donors. The phenyl ring and propyl chain, being largely nonpolar, would exhibit a more neutral (green) potential, contributing to hydrophobic and van der Waals interactions. Understanding these potential surfaces is crucial for predicting how the molecule will dock into a receptor's binding pocket.

Analysis of Noncovalent Interactions (NCI)

Noncovalent interactions (NCIs) are weak, attractive or repulsive forces between molecules or parts of the same molecule. Though individually weak, the cumulative effect of NCIs like hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces is critical for determining molecular conformation, crystal packing, and ligand-receptor binding. nih.govnih.gov

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed to characterize and quantify these interactions. nih.gov QTAIM analysis can identify bond critical points (BCPs) between atoms, confirming the presence of an interaction and providing information about its strength and nature. Hirshfeld analysis visualizes NCIs and provides 2D fingerprint plots that show the relative contribution of different types of intermolecular contacts. nih.gov

In the context of this compound, several key NCIs can be predicted:

N-H···N Hydrogen Bonds: Strong intermolecular hydrogen bonds could form between the amine donor (N-H) of one molecule and a nitrogen acceptor on the pyrazole ring of a neighboring molecule. nih.govnih.gov

π-π Stacking: The phenyl and pyrazole rings can engage in stacking interactions, contributing to the stability of molecular assemblies. nih.gov

C-H···π Interactions: The hydrogen atoms of the propyl chain can interact with the electron cloud of the phenyl or pyrazole rings.

Hydrophobic Interactions: The phenylpropyl moiety can engage in van der Waals and hydrophobic interactions with nonpolar regions of a binding partner.

Table 2: Predicted Noncovalent Interactions for this compound

| Interaction Type | Participating Groups | Predicted Role |

|---|---|---|

| Hydrogen Bond (Donor) | Amine (-NH₂) | Directional interaction with H-bond acceptors (e.g., Asp, Glu, backbone C=O) |

| Hydrogen Bond (Acceptor) | Pyrazole Nitrogens | Interaction with H-bond donors (e.g., Arg, Lys, Ser) |

| π-π Stacking | Phenyl Ring, Pyrazole Ring | Stabilizing interactions with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interaction | Phenylpropyl group | Binding affinity in nonpolar pockets (e.g., Leu, Val, Ile) |

| C-H···π Interaction | Propyl C-H bonds and Phenyl/Pyrazole rings | Conformational stability and binding |

Drug Discovery and Development Implications Pre Clinical Research Focus

Lead Compound Identification and Optimization Strategies in Research

Initial discovery efforts for compounds like 1-(3-Phenylpropyl)-1H-pyrazol-3-amine often stem from high-throughput screening campaigns or more targeted design strategies. Once identified as a "hit" or lead compound, its structure is subjected to rigorous optimization to enhance potency, selectivity, and drug-like properties.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Activity

Scaffold hopping and bioisosteric replacement are critical strategies in medicinal chemistry to discover novel chemotypes with improved properties or to circumvent intellectual property limitations. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central pyrazole (B372694) core with a different heterocyclic system that maintains the crucial three-dimensional arrangement of key interacting groups. researchgate.net For instance, if the 3-amino group and the N1-phenylpropyl substituent are found to be essential for binding, the pyrazole ring could potentially be replaced by other scaffolds like isoxazole (B147169), triazole, or even a pyridazine (B1198779) ring to explore new interactions and physicochemical properties. researchgate.net Research on related pyrazolo[3,4-d]pyrimidine derivatives, for example, demonstrates how fusing a ring to the pyrazole core can lead to potent multi-kinase inhibitors for cancer therapy. nih.gov

Bioisosteric Replacement: This strategy focuses on substituting specific functional groups with others that have similar physical or chemical properties to improve the molecule's profile. nih.gov In the context of this compound, several modifications could be explored:

The primary amine (-NH2) could be replaced by bioisosteres such as a hydroxyl (-OH) group, a small amide (-NHC(O)CH3), or incorporated into a more complex heterocyclic ring like a triazole. nih.gov

The phenyl ring of the phenylpropyl group could be replaced with other aromatic systems like thiophene (B33073) or pyridine (B92270) to alter electronic properties and potentially form new interactions with a target protein. A study on PLpro inhibitors saw the development of a potent compound by incorporating a thiophene aldehyde group. nih.gov

The propyl linker could be modified, for example, by introducing rigidity with a cyclopropane (B1198618) ring or altering its length to optimize the distance between the pyrazole core and the phenyl ring.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Reference Example (Analogous Systems) |

|---|---|---|---|

| Amide | 1,3,4-Oxadiazole | Improve potency and metabolic stability. | nih.gov |

| Amide | 1,2,3-Triazole | Serve as a stable amide mimic with good potency. | nih.gov |

| Phenyl Ring | Thiophene Ring | Alter electronics and explore different binding interactions. | nih.gov |

| Carboxylic Acid | Tetrazole | Act as a metabolically stable acid mimic. | nih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is an alternative approach for lead identification where small, low-complexity molecules (fragments) are screened for weak binding to a biological target. nih.govnih.gov A compound like this compound could be conceived through an FBDD lens.

A research program might first identify a simple aminopyrazole fragment (e.g., 1H-pyrazol-3-amine) that binds weakly to a target's active site. bldpharm.com Using structural biology techniques like X-ray crystallography, the binding mode of this fragment would be determined. This structural information then guides the "growing" of the fragment, where synthetic chemistry is used to add substituents that can reach into nearby pockets to increase affinity. The 3-phenylpropyl group could be the result of such a fragment elaboration strategy, designed to occupy a defined hydrophobic pocket adjacent to the initial fragment's binding site. rsc.org This method has been successfully used to generate leads for targets like Factor XIa, where a 5-phenyl-1H-pyrazole-3-carboxamide scaffold was developed from fragment-based strategies. mdpi.com

Preclinical Pharmacological Profiling in In Vitro and Non-human In Vivo Models

Once an optimized lead is identified, it undergoes extensive pharmacological profiling to understand its biological effects. This involves a combination of laboratory-based assays and studies in non-human animal models.

In Vitro Efficacy Studies in Relevant Biological Systems

In vitro studies are performed outside of a living organism, typically using isolated enzymes, receptors, or cultured cells. For a novel compound like this compound, the specific assays would depend on the therapeutic area of interest. Based on the activities of related pyrazole analogs, potential studies could include:

Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or protease), the compound would be tested for its ability to inhibit the enzyme's activity. The result is often expressed as an IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity). For example, pyrazolo[3,4-d]pyrimidine derivatives were found to potently inhibit the Src kinase with an IC50 value as low as 0.003 µM. nih.gov

Cell-Based Assays: The compound would be evaluated for its effect on cell proliferation, apoptosis, or specific signaling pathways in relevant cell lines (e.g., cancer cell lines). nih.gov Studies on related 5-amino pyrazole derivatives have demonstrated their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov

| Assay Type | Biological System | Endpoint Measured | Example Readout |

|---|---|---|---|

| Kinase Inhibition | Isolated Recombinant Kinase (e.g., Src) | Enzymatic Activity | IC50 (nM) |

| Cell Proliferation | MCF-7 Breast Cancer Cells | Cell Viability (e.g., MTT Assay) | GI50 (µM) |

| Receptor Binding | Cell membranes expressing a target receptor (e.g., 5-HT1A) | Ligand Displacement | Ki (nM) |

| Antiviral Activity | Virus-infected cell culture (e.g., SARS-CoV-2) | Viral Replication (e.g., CPE reduction) | EC50 (µM) |

In Vivo Pharmacodynamic Model Studies (Non-human Animal Models)

Following promising in vitro data, the compound would be tested in non-human in vivo models (e.g., mice or rats) to assess its pharmacodynamics—the effect of the drug on the body. This is distinct from pharmacokinetics, which studies what the body does to the drug. These studies aim to confirm that the compound engages its target in a living system and produces the desired physiological effect. For instance, if the compound was developed as an anti-cancer agent based on in vitro data, it would be administered to mice bearing tumor xenografts to measure its effect on tumor growth over time. nih.gov

Assessment of Metabolic Stability and Permeability in Academic Settings

A crucial part of preclinical research is evaluating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor metabolic stability or permeability can terminate the development of an otherwise potent compound.

Metabolic Stability: This is often assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes. nih.gov The rate at which the compound is broken down is measured, and its half-life (t½) is calculated. A very short half-life may indicate that the compound would be cleared too quickly in the body to be effective. Strategies to improve metabolic stability include replacing metabolically labile sites with more robust chemical groups. nih.govnih.gov

Permeability: A compound's ability to pass through biological membranes, such as the intestinal wall, is critical for oral absorption. This is often predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). A high permeability coefficient (Papp) suggests good potential for intestinal absorption. nih.gov

| ADME Property | Assay | Typical Parameter Measured | Desired Outcome |

|---|---|---|---|

| Metabolic Stability | Liver Microsome Stability Assay | In Vitro Half-life (t1/2, min) | Longer half-life |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Permeability coefficient (Papp) | High permeability |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Solubility (µg/mL) | Higher solubility |

Exploration of Novel Therapeutic Targets and Research Applications for this compound and Related Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its structural versatility and ability to form various interactions with biological targets have led to its incorporation into numerous approved drugs. nih.govnih.gov While compounds like celecoxib (B62257) and sildenafil (B151) are well-known, the inherent adaptability of the pyrazole core, as seen in structures like this compound, continues to drive the exploration of new therapeutic applications in preclinical research. This exploration focuses on identifying novel disease areas for pyrazole derivatives and assessing the repurposing potential of existing pyrazole-based structures.

Identification of Undiscovered Disease Areas for Pyrazole Derivatives

The unique chemical properties of the pyrazole ring allow for extensive functionalization, enabling the design of molecules that can interact with a wide array of biological targets beyond their traditional applications. mdpi.comresearchgate.net Preclinical research has identified several promising new frontiers for pyrazole derivatives, spanning neurodegenerative diseases, metabolic disorders, and complex infectious diseases. researchgate.netmdpi.com

Neurodegenerative Disorders: Researchers are increasingly investigating pyrazole-containing compounds for diseases like Alzheimer's and Parkinson's. researchgate.netmdpi.com The focus is on developing inhibitors for targets such as casein kinase 1δ/ε (CK1δ/ε), which is implicated in the pathology of these conditions. nih.gov For instance, a series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were developed and tested for their kinase inhibition profile. Two compounds from this series showed selective inhibition of CK1δ/ε and one demonstrated selective cytotoxicity against a pancreatic cancer cell line, highlighting a potential dual application. nih.gov The ability to design pyrazole scaffolds that can cross the blood-brain barrier is a key aspect of their potential in treating central nervous system disorders. mdpi.com

Anticancer Therapies: The anticancer potential of pyrazoles is a major area of research, with efforts focused on developing inhibitors for various protein kinases and signaling pathways involved in tumor growth. mdpi.comglobalresearchonline.netmdpi.com Structure-activity relationship (SAR) studies show that substitutions on the pyrazole ring can significantly impact efficacy and selectivity against different cancer cell lines. mdpi.com For example, certain pyrazolone-pyrazole derivatives have shown inhibitory effects on the MCF-7 breast cancer cell line and have been found to reduce levels of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com

Antimicrobial and Antiviral Applications: The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents. Pyrazole derivatives have shown significant promise in this area. nih.govresearchgate.net Specific aniline-derived pyrazoles are reported to be potent antibacterial agents with selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov Furthermore, some pyrazole derivatives have been investigated as potential inhibitors of the NF-κB pathway, which is involved in the inflammatory response seen in severe viral infections, including SARS-CoV-2. nih.gov

Table 1: Preclinical Exploration of Pyrazole Derivatives in Novel Disease Areas

| Derivative Class | Therapeutic Area | Target/Mechanism | Key Research Finding | Reference |

|---|---|---|---|---|

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Neurodegeneration, Cancer | Casein Kinase 1δ/ε (CK1δ/ε) Inhibition | Compound 3c showed selective cytotoxicity against the PANC-1 pancreatic cancer cell line. Compounds 3c and 3d were identified as valuable leads for CK1δ/ε inhibitor development. | nih.gov |

| Pyrazolone-pyrazole derivatives | Cancer (Breast) | VEGFR-2 Inhibition | Compound 27 demonstrated an IC50 value of 16.50 µM against the MCF-7 cell line and inhibited VEGFR-2 by 78% (IC50 = 828.23 nM). | mdpi.com |

| Trifluoromethyl phenyl-substituted pyrazoles | Infectious Disease | Bacterial cell membrane disruption | Effective in inhibiting and eradicating biofilms of S. aureus and Enterococcus faecalis at twice the minimum inhibitory concentration (MIC). | nih.gov |

| Novel pyrazole analogs | Inflammatory Disease (SARS-CoV-2) | NF-ĸB Inhibition | Compound 6c was found to be a potent inhibitor of NF-ĸB transcriptional activity in LPS-stimulated RAW264.7 cells, significantly reducing pro-inflammatory cytokines. | nih.gov |

Repurposing Potential of Existing Pyrazole Scaffolds in Research

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy in drug discovery. The pyrazole scaffold, present in many approved drugs, is a prime candidate for such investigations. nih.govnih.gov The metabolic stability and favorable physicochemical properties of the pyrazole nucleus are key factors driving its surge in newly developed and repurposed compounds. nih.gov

A prominent example is Sildenafil, initially developed for hypertension and angina, which was repurposed for erectile dysfunction. Its mechanism involves the inhibition of phosphodiesterase type 5 (PDE5). The pyrazole ring in Sildenafil is crucial for its interaction with the target enzyme's binding pocket. nih.gov This successful repurposing underscores the potential of other pyrazole-based compounds.

Preclinical studies often build upon the core structures of known drugs. For instance, the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, has provided a foundational scaffold for designing new agents. Researchers have developed pyrazole derivatives with dual COX/LOX (lipoxygenase) inhibition, aiming for a broader anti-inflammatory effect with potentially improved safety profiles. frontiersin.org One such analog, featuring a benzotiophenyl group and a carboxylic acid moiety, inhibited COX-2 more effectively than celecoxib and also showed significant 5-LOX inhibition. frontiersin.org This demonstrates how an existing pyrazole scaffold can be systematically modified to engage new or multiple targets.

Table 2: Research on Repurposing and Scaffold Modification of Pyrazole Derivatives

| Original Scaffold/Drug Class | New Therapeutic Target/Application | Modified Derivative/Analog | Key Research Finding | Reference |

|---|---|---|---|---|

| Sildenafil (PDE5 Inhibitor) | Pulmonary Hypertension | Sildenafil | The presence of PDE5 in the pulmonary vasculature allows the drug to induce relaxation of smooth muscle cells, leading to its second indication. | nih.gov |

| Celecoxib (COX-2 Inhibitor) | Dual COX-2/5-LOX Inhibition | Analog with benzotiophenyl and carboxylic acid (Compound 44 ) | Showed superior COX-2 inhibition (IC50 = 0.01 µM) compared to celecoxib (IC50 = 0.70 µM) and potent 5-LOX inhibition (IC50 = 1.78 µM). | frontiersin.org |

| General Anti-inflammatory Pyrazoles | Broad Spectrum Anti-inflammatory | Thiohydantoin derivatives with pyrazole core (Compounds 36–39 ) | Induced promising antiedematogenic activity (ED50 = 55–62 μmol/kg), more potent than celecoxib (ED50 = 78 μmol/kg). | frontiersin.org |

Future Directions and Challenges in Research on 1 3 Phenylpropyl 1h Pyrazol 3 Amine

Development of Highly Selective and Potent Analogs for Specific Biological Targets

A primary challenge in the development of pyrazole-based therapeutics is achieving high selectivity and potency for specific biological targets. The 3-aminopyrazole (B16455) core is a well-established hinge-binding motif for many protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer. mdpi.comnih.gov

Future research on analogues of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine would likely focus on modifying its substituents to fine-tune its interaction with the ATP-binding pocket of target kinases. The 1-position's 3-phenylpropyl group offers a vector for exploring hydrophobic pockets within the kinase domain, and its length and flexibility could be systematically altered to optimize van der Waals interactions. The amine group at the 3-position is critical for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. mdpi.com

The development of highly selective inhibitors is paramount to minimize off-target effects. For instance, research on related 3-aminopyrazole-based molecules has focused on achieving selectivity for specific cyclin-dependent kinases (CDKs) or fibroblast growth factor receptors (FGFRs). Current time information in Las Vegas, NV, US.mdpi.com This is often accomplished by introducing moieties that can form additional interactions with unique residues outside the highly conserved ATP-binding site. For this compound, this could involve the functionalization of the phenyl ring or the pyrazole (B372694) core itself.

Table 1: Examples of 3-Aminopyrazole Analogs and their Targeted Kinases

| Compound Class | Target Kinase(s) | Key Structural Features |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | CDK16, GSK3 | Pyrimidine (B1678525) substitution at the 3-amino position. Current time information in Las Vegas, NV, US. |

| Pyrazolo[3,4-d]pyrimidines | Protein Kinases (e.g., in glioblastoma) | Fused pyrimidine ring. nih.gov |

| 3-Aminopyrazole Derivatives | FGFR2, FGFR3 (Wild-Type and Gatekeeper Mutants) | Covalent targeting of a P-loop cysteine residue. mdpi.com |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | CDK2/cyclin A | Cyclopropyl (B3062369) group at pyrazole C5 and naphthylacetamide at C3-amino. nih.gov |

This table is illustrative and based on research on related 3-aminopyrazole scaffolds, indicating potential research directions for analogues of this compound.

Advancements in Sustainable and Efficient Synthetic Methodologies

The advancement of green and sustainable chemistry presents both opportunities and challenges for the synthesis of this compound and its derivatives. Current time information in Las Vegas, NV, US. Traditional methods for pyrazole synthesis often involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. mdpi.com

Future synthetic strategies will increasingly focus on efficiency, atom economy, and environmental compatibility. Key areas of advancement include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrazole synthesis, often under solvent-free conditions. mdpi.com

Catalyst-Free Reactions: The development of catalyst-free cycloaddition reactions, for instance, between diazo compounds and alkynes under thermal, solvent-free conditions, offers a highly efficient and clean route to pyrazole derivatives. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable as they combine multiple starting materials in a single step to create complex molecules, reducing solvent usage and purification steps. Current time information in Las Vegas, NV, US.researchgate.net

Use of Green Solvents and Catalysts: Research into using water, ionic liquids, or deep eutectic solvents as reaction media is growing. researchgate.net Furthermore, the development of recyclable nanocatalysts, such as magnetically separable catalysts, can significantly improve the sustainability of the synthetic process. scilit.comresearchgate.net

A plausible and efficient modern synthesis of this compound could involve the reaction of a β-ketonitrile with 3-phenylpropylhydrazine. The challenge lies in the regioselective control of the cyclization to ensure the desired 1,3-substitution pattern.

Elucidation of Novel and Complex Biological Mechanisms

While the primary mechanism of action for many pyrazole-based drugs is kinase inhibition, the full spectrum of their biological effects is often more complex. A significant challenge is to elucidate these novel and intricate biological mechanisms to better understand both therapeutic efficacy and potential toxicity.

For a compound like this compound, research would need to move beyond simple enzyme inhibition assays. Techniques such as cellular thermal shift assays (CETSA) can confirm target engagement within a cellular context. Current time information in Las Vegas, NV, US. Proteomics and transcriptomics could then be employed to understand the downstream effects of target inhibition, revealing impacts on entire signaling pathways and potential off-target effects. Current time information in Las Vegas, NV, US.

A key area of investigation for aminopyrazoles is their metabolic bioactivation. Studies have shown that the aminopyrazole motif can be metabolized by liver enzymes into reactive intermediates. mdpi.com These electrophilic species have the potential to covalently bind to macromolecules like proteins and DNA, which can be a source of toxicity. Therefore, a thorough investigation into the metabolic fate of this compound would be a critical component of its preclinical development.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. researchgate.net For a scaffold like this compound, these computational tools offer several avenues for future research.

Virtual Screening and Docking: Large virtual libraries of analogues can be rapidly screened against the three-dimensional structures of target proteins to predict binding affinities and modes. mdpi.commdpi.com This allows for the prioritization of compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Models: ML algorithms can be trained on existing data from related pyrazole compounds to build models that predict the biological activity of new, unsynthesized analogues based on their structural features. researchgate.netnih.gov